Cas no 88546-55-8 (Omeprazole metabolite Omeprazole sulfone)

Omeprazole metabolite Omeprazole sulfone structure
88546-55-8 structure
Nom du produit:Omeprazole metabolite Omeprazole sulfone
Numéro CAS:88546-55-8
Le MF:C17H19N3O4S
Mégawatts:361.415462732315
MDL:MFCD00869772
CID:721517
PubChem ID:329818824

Omeprazole metabolite Omeprazole sulfone Propriétés chimiques et physiques

Nom et identifiant

    • 5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole
    • Omeprazole Related Compound A
    • Omeprazole Sulfone
    • 1H-Benzimidazole, 6-methoxy -2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-
    • 5-methoxy-2-[[(4-methxoy-3,5-dimethylpyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole(omeprazole-sulfone)
    • Omeprazole metabolite Omeprazole sulfone
    • Omeprazole sulphone
    • 1H-Benzimidazole,6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]
    • BEN501
    • OMeprazole Related CoMpound A (AS)
    • 6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole
    • 5-Methoxy-2-{[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl}-1H-benzimidazole
    • 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole
    • 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole
    • 1H-Benzimidazole, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]- (9CI)
    • 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole (ACI)
    • 2-[(3,5-Dimethyl-4-methoxy-2-pyridyl)methylsulfonyl]-5-methoxy-1H-benzimidazole
    • 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole
    • H 168/66
    • Omeprazole Impurity Ⅰ
    • Omeprazole impurity D
    • 5-METHOXY-2-(((4-METHOXY-3,5-DIMETHYLPYRIDIN-2-YL)METHYL)SULFONYL)-1H-BENZIMIDAZOLE
    • MFCD00869772
    • 6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulonyl]-1H-benzimidazole
    • 5-METHOXY-2-[(4-METHOXY-3,5-DIMETHYLPYRIDIN-2-YL)METHANESULFONYL]-1H-1,3-BENZODIAZOLE
    • OMEPRAZOLE MAGNESIUM IMPURITY D (EP IMPURITY)
    • 6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfonyl]-1H-1,3-benzodiazole
    • AC-26336
    • NS00003072
    • Omeprazole sulfone, analytical standard
    • A1-03336
    • Omeprazole impurity D, European Pharmacopoeia (EP) Reference Standard
    • UNII-76X040Z74O
    • 6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methane)sulfonyl)-1H-1,3-benzodiazole
    • OMEPRAZOLE IMPURITY D (EP IMPURITY)
    • AKOS016008021
    • OMEPRAZOLE IMPURITY D [EP IMPURITY]
    • DTXCID40159607
    • 6-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfonyl}-1H-benzimidazole
    • Q27266521
    • SCHEMBL2340649
    • AKOS040733915
    • NCGC00485902-01
    • 76X040Z74O
    • 5-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-ylmethanesulfonyl)-1H-benzoimidazole
    • 1H-Benzimidazole, 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfonyl)-
    • 5-Methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulphonyl]-1H-benzimidazole (Omeprazole Sulphone)
    • BCP05850
    • 88546-55-8
    • SY036683
    • 1ST159014
    • CHEBI:166518
    • HY-G0007
    • STL452970
    • CHEMBL1344
    • DTXSID40237116
    • DA-66338
    • 5-methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl)-1H-benzo[d]imidazole
    • OmeprazolemetaboliteOmeprazolesulfone
    • 5-methoxy-2-{[(4-methoxy-3,5-dimeth-yl-2-pyridyl)methyl]sulfonyl}benzimidazole
    • BDBM50139805
    • 6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole
    • Omeprazole sulfone;Omeprazole sulphone
    • 6-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methane]sulfonyl}-1H-1,3-benzodiazole
    • OMEPRAZOLE MAGNESIUM IMPURITY D [EP IMPURITY]
    • AS-64817
    • Omeprazole-sulfone
    • MDL: MFCD00869772
    • Piscine à noyau: 1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)
    • La clé Inchi: IXEQEYRTSRFZEO-UHFFFAOYSA-N
    • Sourire: O=S(CC1C(C)=C(OC)C(C)=CN=1)(C1NC2C(=CC=C(C=2)OC)N=1)=O

Propriétés calculées

  • Qualité précise: 361.109627g/mol
  • Charge de surface: 0
  • XLogP3: 2.2
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 6
  • Nombre de liaisons rotatives: 5
  • Masse isotopique unique: 361.109627g/mol
  • Masse isotopique unique: 361.109627g/mol
  • Surface topologique des pôles: 103Ų
  • Comptage des atomes lourds: 25
  • Complexité: 553
  • Comptage atomique isotopique: 0
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Nombre d'unités de liaison covalente: 1

Propriétés expérimentales

  • Dense: 1.3±0.1 g/cm3
  • Point de fusion: 80-82°C
  • Point d'ébullition: 599.3°C at 760 mmHg
  • Point d'éclair: 316.2±32.9 °C
  • Le PSA: 102.55000
  • Le LogP: 3.64660
  • Pression de vapeur: 0.0±1.7 mmHg at 25°C

Omeprazole metabolite Omeprazole sulfone Informations de sécurité

  • Symbolisme: GHS07
  • Mot signal:Warning
  • Description des dangers: H315-H319-H335
  • Déclaration d'avertissement: P261-P264-P280-P304+P340+P312-P337+P313-P403+P233
  • Numéro de transport des marchandises dangereuses:NONH for all modes of transport
  • Wgk Allemagne:2
  • Code de catégorie de danger: 36/37/38
  • Instructions de sécurité: 26-36
  • Identification des marchandises dangereuses: Xi
  • Conditions de stockage:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Omeprazole metabolite Omeprazole sulfone Données douanières

  • Code HS:2933990090
  • Données douanières:

    Code douanier chinois:

    2933990090

    Résumé:

    2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

    Résumé:

    2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

Omeprazole metabolite Omeprazole sulfone PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
O635025-25mg
Omeprazole Sulfone
88546-55-8
25mg
$ 552.00 2023-09-06
abcr
AB455990-25 mg
Omeprazole sulfone, 98%; .
88546-55-8 98%
25mg
€703.30 2023-07-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
94319-5MG
88546-55-8
5MG
¥5297.49 2023-01-15
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
O0151000
88546-55-8
¥1556.7 2023-01-14
MedChemExpress
HY-G0007-1mg
Omeprazole sulfone
88546-55-8 98.92%
1mg
¥640 2024-04-15
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci6552-25mg
Omeprazole sulfone
88546-55-8 98%
25mg
¥2721.00 2023-09-10
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci6552-50mg
Omeprazole sulfone
88546-55-8 98%
50mg
¥4547.00 2023-09-10
LKT Labs
O486180-25 mg
Omeprazole Related Compound A
88546-55-8 ≥99%
25mg
$415.30 2023-07-10
eNovation Chemicals LLC
Y1046353-250mg
Omeprazole metabolite Omeprazole sulfone
88546-55-8 98%
250mg
$175 2024-06-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
O876767-10mg
Omeprazole metabolite Omeprazole sulfone
88546-55-8 98%
10mg
¥2,540.00 2022-01-13

Omeprazole metabolite Omeprazole sulfone Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Potassium bicarbonate Solvents: Dichloromethane ;  rt → -5 °C
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -5 °C; 2 h, -5 °C
Référence
Preparation of two impurities of omeprazole
Hao, Linghua; Li, Wei; Wei, Jinzhao; Chen, Shuai; Wu, Song, Zhongguo Yiyao Gongye Zazhi, 2009, 40(2), 97-98

Synthetic Routes 2

Conditions de réaction
1.1 Solvents: Ethanol ,  Water ;  48 h, pH 7.6, 30 °C
Référence
A study on the effect of various physicochemical parameters on biosulphoxidation of omeprazole intermediate
Sandhyavali, M. S.; Brahmani Priyadarshini, S. R.; Katta, Deepa Rani, Research Journal of Pharmaceutical, 2011, 2(4), 373-381

Synthetic Routes 3

Conditions de réaction
1.1 Catalysts: Titanium isopropoxide ,  (4S,5S,15S,16S,26S,27S)-10,21,32-Trimethyl-4,5,15,16,26,27-hexaphenyl-3,6,14,17,… Solvents: Toluene ,  Water ;  1 h, 25 °C
1.2 25 °C → 50 °C; 1 h, 50 °C; 50 °C → 25 °C
1.3 Reagents: Cumene hydroperoxide ,  Diisopropylethylamine Solvents: Cumene ;  1 h, 25 °C
Référence
Catalytic Asymmetric Synthesis of Esomeprazole by a Titanium Complex with a Hexa-aza-triphenolic Macrocycle Ligand
Song, Weiguo; Dong, Liangjun; Zhou, Yuhan; Fu, Yongqiang; Xu, Wenfang, Synthetic Communications, 2015, 45(1), 70-77

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Benzoic acid, 4-(dimethylamino)-, lithium salt (1:1) Catalysts: Iron(III) acetylacetonate ,  2,4-Dichloro-6-[(E)-[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]phe… Solvents: Ethyl acetate ;  60 min, 25 °C
1.2 Reagents: Hydrogen peroxide Solvents: Ethyl acetate ;  -15 °C; 10 h, -15 °C; 14 h, -13 - -9 °C
Référence
Synthesis of Esomeprazole and Related Proton Pump Inhibitors through Iron-Catalyzed Enantioselective Sulfoxidation
Nishiguchi, Shigenobu; Izumi, Takuhiro; Kouno, Takayoshi; Sukegawa, Junpei; Ilies, Laurean ; et al, ACS Catalysis, 2018, 8(10), 9738-9743

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) ,  Potassium nitrate Solvents: Water ;  24 h, 328 K
Référence
Kinetics and mechanism of uncatalyzed oxidation of omeprazole by alkaline potassium permanganate
Shashidhar, S.; Shastry, Vidyavati; Sateesh, B. C., International Journal of Pharmacy and Pharmaceutical Research, 2018, 13(2), 59-71

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Triethylamine ,  Hydrogen peroxide Catalysts: Ammonium molybdenum oxide ((NH4)6Mo7O24), hydrate (1:4) Solvents: Methyl ethyl ketone ,  Water ;  30 min, 0 °C; 0 °C
Référence
Process for preparation of proton pump inhibitors of benzimidazole derivatives
, China, , ,

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Acetic acid ,  Hydrogen peroxide ,  STS (complexing agent) Catalysts: Protein (human SynSV6-8 cell pre-B lymphocyte growth-supporting) Solvents: Water
Référence
Synthesis and evaluation of omeprazole-based derivatives as eco-friendly corrosion inhibitors for Q235 steel in hydrochloric acid
Liu, Ying; Wang, Zhuo; Chen, Xiao; Zhang, Zhilin; Wang, Baozheng; et al, Journal of Environmental Chemical Engineering, 2022, 10(6),

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide ,  Ammonium molybdate ((NH4)2MoO4) Solvents: Water ;  90 min, pH 9.3, 20 - 25 °C
1.2 Reagents: Sodium thiosulfate
1.3 Reagents: Acetic acid Solvents: Water ;  pH 9.1
Référence
Monitoring and Quantification of Omeprazole Synthesis Reaction by In-Line Raman Spectroscopy and Characterization of the Reaction Components
Sahnic, Damir; Mestrovic, Ernest; Jednacak, Tomislav; Habinovec, Iva; Parlov Vukovic, Jelena; et al, Organic Process Research & Development, 2016, 20(12), 2092-2099

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Cumene hydroperoxide Catalysts: Titanium isopropoxide ,  Water ,  (2S,3S)-2,3-Dihydroxy-N1,N4-bis(phenylmethyl)butanediamide Solvents: Toluene ;  2 h, 30 °C
Référence
Catalytic asymmetric oxidation of 1H-benzimidazolyl pyridinylmethyl sulfides with cumene hydroperoxide catalyzed by a titanium complex with (S,S)-N,N'-dibenzyl tartramide ligand
Che, Guoyong; Xiang, Jing; Tian, Tian; Huang, Qingfei; Cun, Linfeng; et al, Tetrahedron: Asymmetry, 2012, 23(6-7), 457-460

Omeprazole metabolite Omeprazole sulfone Raw materials

Omeprazole metabolite Omeprazole sulfone Preparation Products

Omeprazole metabolite Omeprazole sulfone Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:88546-55-8)Omeprazole metabolite Omeprazole sulfone
A855315
Pureté:99%/99%
Quantité:250mg/1g
Prix ($):174.0/467.0